Cas no 2171748-48-2 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid
- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid
- 2171748-48-2
- EN300-1489336
-
- インチ: 1S/C26H24N2O5/c1-15-11-12-17(13-22(15)25(30)31)28-24(29)16(2)27-26(32)33-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,16,23H,14H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: ZFLOTIJECNMOGX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)C(NC1C=CC(C)=C(C(=O)O)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 444.16852187g/mol
- どういたいしつりょう: 444.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489336-1.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1489336-5000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 5000mg |
$1821.0 | 2023-09-28 | ||
Enamine | EN300-1489336-10000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 10000mg |
$2701.0 | 2023-09-28 | ||
Enamine | EN300-1489336-1000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 1000mg |
$628.0 | 2023-09-28 | ||
Enamine | EN300-1489336-250mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 250mg |
$579.0 | 2023-09-28 | ||
Enamine | EN300-1489336-2500mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 2500mg |
$1230.0 | 2023-09-28 | ||
Enamine | EN300-1489336-500mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 500mg |
$603.0 | 2023-09-28 | ||
Enamine | EN300-1489336-50mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 50mg |
$528.0 | 2023-09-28 | ||
Enamine | EN300-1489336-100mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbenzoic acid |
2171748-48-2 | 100mg |
$553.0 | 2023-09-28 |
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acidに関する追加情報
Introduction to 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid (CAS No. 2171748-48-2)
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid, identified by its CAS number 2171748-48-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core, an amino group functionalized with a methoxycarbonyl moiety, and a propanamido side chain. The presence of a 9H-fluoren-9-yl substituent further enhances its molecular complexity, making it a subject of interest for researchers exploring novel pharmacophores and drug candidates.
The structural composition of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid imparts unique chemical and biological properties that are critical for its potential applications in medicinal chemistry. The benzoic acid moiety is well-known for its role in various pharmacological contexts, often serving as a scaffold for designing bioactive molecules. The methoxycarbonyl group, on the other hand, acts as a protecting group for the amino function and can be strategically removed under specific conditions to reveal reactive sites for further derivatization. The propanamido side chain introduces additional hydrogen bonding capabilities, which can be exploited to enhance binding interactions with biological targets.
The 9H-fluoren-9-yl substituent is particularly noteworthy due to its extended aromatic system, which can contribute to the compound's solubility, stability, and overall pharmacokinetic profile. Fluorene derivatives are frequently employed in pharmaceuticals and agrochemicals due to their favorable electronic properties and resistance to metabolic degradation. In this context, the incorporation of 9H-fluoren-9-yl into the molecular structure of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid may confer enhanced bioavailability and prolonged half-life upon administration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies have indicated that the combination of the benzoic acid core, the methoxycarbonyl-amino functionality, and the fluorene substituent creates a multifaceted interaction surface capable of engaging with various biological receptors. This has opened up avenues for exploring potential therapeutic applications, particularly in oncology and immunomodulation, where precise molecular recognition is paramount.
In oncology research, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid has been investigated as a lead compound for developing novel inhibitors targeting aberrant signaling pathways involved in cancer progression. Preliminary studies suggest that the compound exhibits inhibitory activity against certain kinases and transcription factors that are overexpressed in tumor cells. The fluorene moiety, in particular, has been shown to modulate electron density in critical binding pockets, enhancing receptor affinity while minimizing off-target effects.
Additionally, the propanamido group provides a site for further chemical modification, allowing for the development of prodrugs or analogs with improved pharmacological profiles. For instance, enzymatic hydrolysis of the amide bond could release an active pharmacophore at the site of action, thereby increasing therapeutic efficacy. This strategy has been successfully employed in other drug candidates and holds promise for 5-2-( {(9H-fluoren)-methylcarbonyl} amino)propanamido - 2 - methylbenzoic acid as well.
The synthesis of 5 - 2 - ( { ( 9 H - fluorene - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) p r o p a n a m i d o - 2 - m e t h y l b e n z o i c ac i d presents both challenges and opportunities for synthetic chemists. The complexity of the molecule requires careful planning to ensure regioselectivity and high yields. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have proven invaluable in constructing the intricate framework of this compound. Furthermore, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in the synthetic process.
The role of computational tools in optimizing synthetic routes cannot be overstated. Molecular modeling software allows researchers to predict reaction outcomes with remarkable accuracy, thereby reducing experimental trial-and-error. For instance, density functional theory (DFT) calculations have been used to study electronic transitions and optimize reaction conditions for key steps in the synthesis of 5 - 2 - ( { ( 9 H - fluorene ) m e t h o x y c a r b o n y l } a m i n o ) p r o p a n am i d o - 2 - m e t h y l b e n z o i c aci d . These studies have not only accelerated progress but also provided insights into mechanistic pathways that were previously poorly understood.
In conclusion,5 - 2 - ( { ( 9 H - fluorene ) m e t h o x y c a r b o n y l }a m i n o ) p r o p an am ido - 2 - methylb enzoi c ac id represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for further exploration in drug discovery. As research continues to uncover new biological targets and synthetic strategies,5 - 2-( {( 9 H fl uo re ne ) m eth oxyc arb on y l }a mino) pro pan ami do - 2 methylb enzoi c ac id is poised to play an important role in shaping future advancements in medicinal chemistry.
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